1-(Benzenesulfonyl)-3,3-dimethylbutan-2-one
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Overview
Description
1-(Benzenesulfonyl)-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C12H16O3S It is a sulfone derivative, characterized by the presence of a phenylsulfonyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the butanone to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenylsulfonyl derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A similar compound with a pyridine ring instead of a phenylsulfonyl group.
1-(Benzenesulfonyl)-3,3-dimethylbutan-2-one oxime: An oxime derivative of the compound.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a phenylsulfonyl group and a butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H16O3S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)11(13)9-16(14,15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
KEXNSQSTQQRAOM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
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